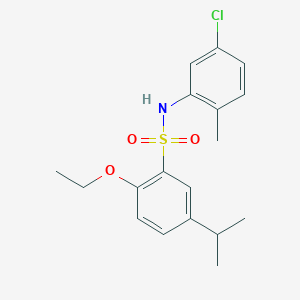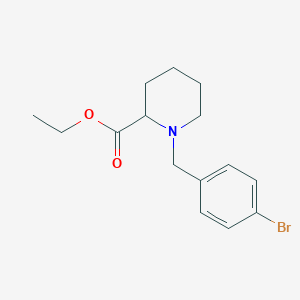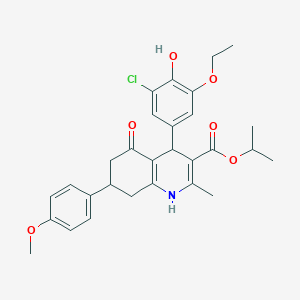
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline is a reversible inhibitor of EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This leads to inhibition of cell proliferation and induction of apoptosis. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized and selective inhibitor of EGFR tyrosine kinase. It has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action is well understood. However, 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of interest is the combination of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on EGFR mutations that are resistant to current EGFR inhibitors. Finally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on other signaling pathways that are involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
Méthodes De Synthèse
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2,6-dimethylmorpholine to form 4-(2,6-dimethyl-4-morpholinyl)aniline. This intermediate is then reacted with 2-chloro-6-nitrobenzaldehyde to form 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)quinazolin-4-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-13-11-24(12-14(2)25-13)20-17-5-3-4-6-18(17)22-19(23-20)15-7-9-16(21)10-8-15/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAPXVSBNNRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)



![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
